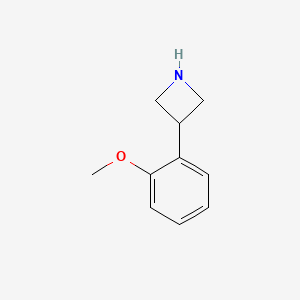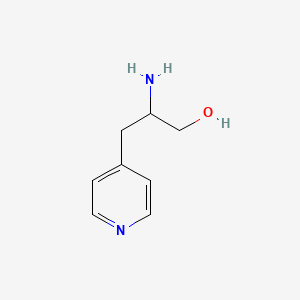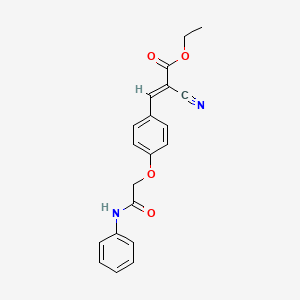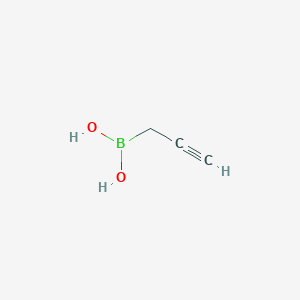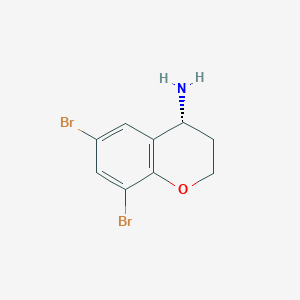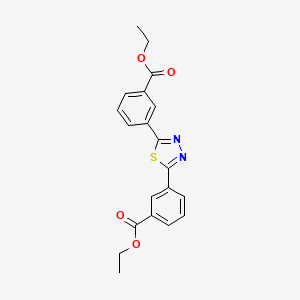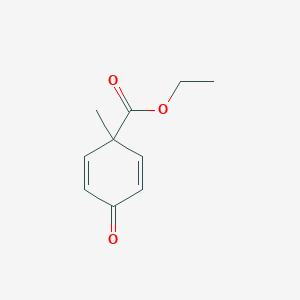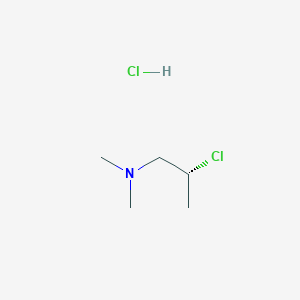![molecular formula C10H20N2 B15226294 (S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
(S)-3-Azaspiro[5.5]undecan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Azaspiro[55]undecan-8-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Azaspiro[5.5]undecan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-3-Azaspiro[5.5]undecan-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[5.5]undecan-1-amine
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 3-Oxaspiro[5.5]undecan-9-amine
Uniqueness
(S)-3-Azaspiro[55]undecan-8-amine stands out due to its specific spirocyclic structure and the presence of an amine group, which imparts unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(10S)-3-azaspiro[5.5]undecan-10-amine |
InChI |
InChI=1S/C10H20N2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h9,12H,1-8,11H2/t9-/m0/s1 |
Clave InChI |
LZSHVUBAEDZSNM-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@@H](CC2(C1)CCNCC2)N |
SMILES canónico |
C1CC(CC2(C1)CCNCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
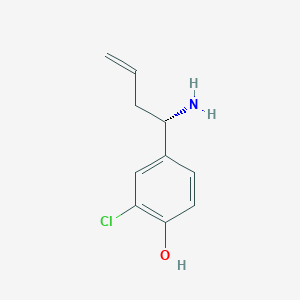

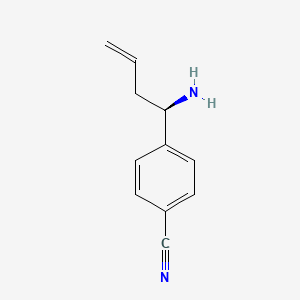
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
